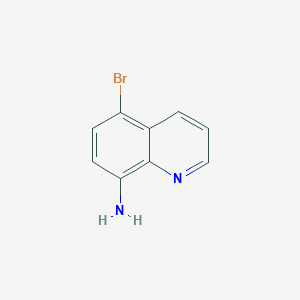
5-Bromoquinolin-8-amine
Vue d'ensemble
Description
5-Bromoquinolin-8-amine is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a bromine atom at the 5th position and an amine group at the 8th position
Applications De Recherche Scientifique
5-Bromoquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds
Biology: The compound is used in the development of fluorescent probes and dyes for biological imaging. Its ability to interact with biological molecules makes it useful in studying cellular processes.
Medicine: this compound is investigated for its potential as a therapeutic agent. It has shown promise in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics.
Mécanisme D'action
Target of Action
Quinolin-8-amines, to which 5-bromoquinolin-8-amine is related, are known to be valuable scaffolds in organic synthesis . They act as directing groups , ligands for coordination chemistry , and agents for various diseases .
Mode of Action
Quinolin-8-amines are synthesized through intramolecular main group metal lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . This suggests that this compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Quinolin-8-amines are structurally related to pyrazine motifs, which are widespread in biological organisms and integrated into versatile chemical structures with pharmaceutical value . Therefore, it’s plausible that this compound could affect similar biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of this compound suggest that it has high gastrointestinal absorption and is a substrate for P-glycoprotein, which is involved in drug transport across cell membranes . It is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism . The compound’s lipophilicity (Log Po/w) ranges from 0.94 to 2.59, indicating its potential to cross biological membranes . Its water solubility ranges from moderately soluble to very soluble, which could impact its bioavailability .
Result of Action
Given its structural relation to quinolin-8-amines, it may have similar effects, including acting as a directing group, a ligand for coordination chemistry, and an agent for various diseases .
Action Environment
The synthesis of related compounds, quinolin-8-amines, can be conducted under aerobic conditions This suggests that oxygen levels might influence the action of this compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinolin-8-amine can be achieved through several methods. One common approach involves the bromination of quinolin-8-amine. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromoquinolin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The amine group at the 8th position can be oxidized to form corresponding nitro or nitroso derivatives. Oxidizing agents such as hydrogen peroxide or potassium permanganate are typically used.
Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO); temperatures ranging from room temperature to reflux.
Oxidation: Hydrogen peroxide, potassium permanganate; solvents like water or acetic acid; temperatures ranging from room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like tetrahydrofuran (THF) or ethanol; temperatures ranging from room temperature to reflux.
Major Products:
- Substitution reactions yield various substituted quinoline derivatives.
- Oxidation reactions produce nitro or nitroso derivatives.
- Reduction reactions result in amine derivatives.
Comparaison Avec Des Composés Similaires
8-Aminoquinoline: Similar to 5-Bromoquinolin-8-amine but lacks the bromine atom at the 5th position. It is widely used as a ligand in coordination chemistry and as a precursor for the synthesis of various derivatives.
5-Chloroquinolin-8-amine: Similar structure with a chlorine atom instead of bromine. It exhibits different reactivity and properties due to the presence of chlorine.
5-Fluoroquinolin-8-amine: Contains a fluorine atom at the 5th position. It is used in the development of pharmaceuticals and agrochemicals.
Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The bromine atom can participate in various substitution reactions, allowing for the introduction of diverse functional groups. This versatility makes this compound a valuable compound in synthetic chemistry and drug development.
Propriétés
IUPAC Name |
5-bromoquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEABITRRZOHARP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346658 | |
| Record name | 5-bromoquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53472-18-7 | |
| Record name | 5-Bromo-8-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53472-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromoquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-quinolin-8-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


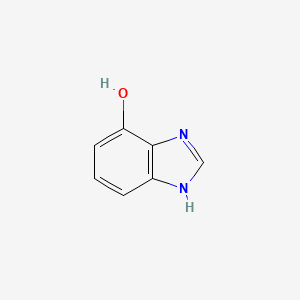
![1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1269818.png)

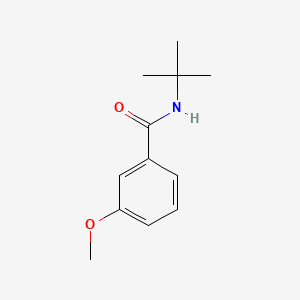
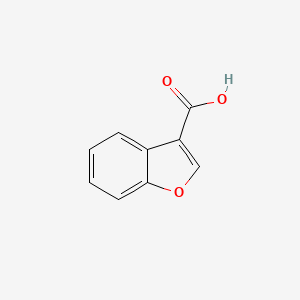
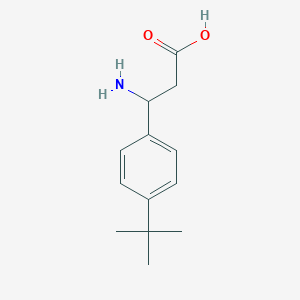

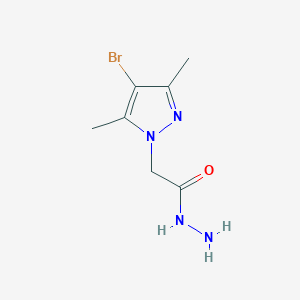

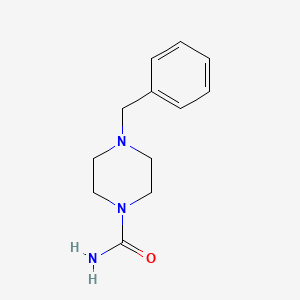

![6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269848.png)

